molecular formula C11H16NO4PS B13811224 O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate CAS No. 20978-45-4

O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate

Cat. No.: B13811224
CAS No.: 20978-45-4
M. Wt: 289.29 g/mol
InChI Key: XPFMMGJWSBHHOD-UHFFFAOYSA-N
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Description

ETHOXY-(4-NITROPHENOXY)-PROPAN-2-YL-SULFANYLIDENE-PHOSPHORANE is a complex organic compound characterized by its unique structural components

Preparation Methods

The synthesis of ETHOXY-(4-NITROPHENOXY)-PROPAN-2-YL-SULFANYLIDENE-PHOSPHORANE typically involves multiple steps, including the preparation of intermediate compounds. The synthetic routes often include nucleophilic aromatic substitution reactions, where an ethoxy group is introduced to a nitrophenoxy moiety. The reaction conditions usually require specific solvents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

ETHOXY-(4-NITROPHENOXY)-PROPAN-2-YL-SULFANYLIDENE-PHOSPHORANE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

ETHOXY-(4-NITROPHENOXY)-PROPAN-2-YL-SULFANYLIDENE-PHOSPHORANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHOXY-(4-NITROPHENOXY)-PROPAN-2-YL-SULFANYLIDENE-PHOSPHORANE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to a cascade of biochemical reactions. For example, it may inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll and heme, leading to the accumulation of protoporphyrin IX .

Comparison with Similar Compounds

ETHOXY-(4-NITROPHENOXY)-PROPAN-2-YL-SULFANYLIDENE-PHOSPHORANE can be compared with other similar compounds such as:

Properties

CAS No.

20978-45-4

Molecular Formula

C11H16NO4PS

Molecular Weight

289.29 g/mol

IUPAC Name

ethoxy-(4-nitrophenoxy)-propan-2-yl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H16NO4PS/c1-4-15-17(18,9(2)3)16-11-7-5-10(6-8-11)12(13)14/h5-9H,4H2,1-3H3

InChI Key

XPFMMGJWSBHHOD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C(C)C)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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